6-Fluoro-2-methyl-7-propyl-benzofuran
Description
Properties
Molecular Formula |
C12H13FO |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
6-fluoro-2-methyl-7-propyl-1-benzofuran |
InChI |
InChI=1S/C12H13FO/c1-3-4-10-11(13)6-5-9-7-8(2)14-12(9)10/h5-7H,3-4H2,1-2H3 |
InChI Key |
JXJUAJJPUGFYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC(=C2)C)F |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Fluoro-2-methyl-7-propyl-benzofuran, and how can intermediates be characterized?
- Methodological Answer : A two-step strategy is commonly employed for benzofuran derivatives. First, dihydroxyacetophenone derivatives are functionalized via halogenation (fluorination at position 6) and alkylation (propyl group at position 7). Second, cyclization using catalysts like lithium borohydride forms the benzofuran core . Intermediates are characterized via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) to confirm regioselectivity and purity .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., benzene/ethyl acetate). Data collection at 173 K minimizes thermal motion artifacts. Structure refinement uses SHELXL for small-molecule crystallography, with hydrogen bonding and torsional angles analyzed via ORTEP-3 for 3D visualization .
Q. What pharmacological screening methods are applicable to assess bioactivity in benzofuran derivatives?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) are prioritized. For example:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Literature reviews should cross-reference PubMed/Google Scholar using MeSH terms like "benzofuran" and "pharmacology" to identify validated protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced potency?
- Methodological Answer : Systematic substitution at positions 2 (methyl), 6 (fluoro), and 7 (propyl) is key. For example:
- Replace the propyl group with bulkier alkyl chains to study lipophilicity effects on membrane permeability.
- Introduce electron-withdrawing groups (e.g., nitro) at position 5 to modulate electronic density.
Biological evaluation via dose-response curves (IC₅₀/EC₅₀) and computational docking (AutoDock Vina) identifies critical interactions .
Q. What strategies mitigate byproduct formation during the alkylation of 6-Fluoro-2-methyl-benzofuran precursors?
- Methodological Answer : Byproducts arise from incomplete regioselectivity or over-alkylation. Mitigation strategies include:
- Temperature Control : Maintain 0–5°C during propyl bromide addition to minimize side reactions.
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via HPLC-MS .
Q. How do intermolecular interactions in crystalline this compound influence its physicochemical properties?
- Methodological Answer : SC-XRD reveals O–H⋯O hydrogen bonds forming centrosymmetric dimers, stabilizing the crystal lattice. These interactions correlate with higher melting points (e.g., 436–437 K) and reduced solubility in polar solvents. Computational tools (Mercury 4.0) quantify packing coefficients and void volumes, aiding polymorph prediction .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing distortions. Cross-validate using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
